molecular formula C9H14N4O2 B13481126 Methyl 2-(cyclopropylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate

Methyl 2-(cyclopropylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate

Cat. No.: B13481126
M. Wt: 210.23 g/mol
InChI Key: YJDQVNRGCCJEJW-UHFFFAOYSA-N
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Description

Methyl 2-(cyclopropylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate is a synthetic organic compound that features a cyclopropylamino group and a triazole ring

Properties

Molecular Formula

C9H14N4O2

Molecular Weight

210.23 g/mol

IUPAC Name

methyl 2-(cyclopropylamino)-3-(1,2,4-triazol-1-yl)propanoate

InChI

InChI=1S/C9H14N4O2/c1-15-9(14)8(12-7-2-3-7)4-13-6-10-5-11-13/h5-8,12H,2-4H2,1H3

InChI Key

YJDQVNRGCCJEJW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CN1C=NC=N1)NC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(cyclopropylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of methyl acrylate with cyclopropylamine under controlled conditions to form an intermediate.

    Cyclization: The intermediate is then subjected to cyclization with 1H-1,2,4-triazole in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(cyclopropylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Methyl 2-(cyclopropylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 2-(cyclopropylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the cyclopropylamino group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(1H-1,2,4-triazol-1-yl)propanoate: Similar structure but lacks the cyclopropylamino group.

    Cyclopropylamine derivatives: Compounds with a cyclopropylamino group but different substituents on the triazole ring.

Uniqueness

Methyl 2-(cyclopropylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate is unique due to the combination of the cyclopropylamino group and the triazole ring, which can confer distinct chemical and biological properties. This combination can enhance the compound’s stability, binding affinity, and specificity for certain targets, making it a valuable compound for research and development.

Biological Activity

Methyl 2-(cyclopropylamino)-3-(1H-1,2,4-triazol-1-yl)propanoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing data from various research studies and sources.

Chemical Structure and Properties

The molecular formula for this compound is C10H16N4O2C_{10}H_{16}N_{4}O_{2}, with a molecular weight of 224.26 g/mol. The compound features a triazole ring, which is known for its biological significance in drug design. The presence of the cyclopropylamino group may also influence its pharmacokinetic properties and biological interactions.

Biological Activity Overview

This compound has been evaluated for various biological activities, including:

  • Antitumor Activity : Research indicates that compounds containing triazole moieties exhibit significant antitumor properties. For instance, derivatives similar to this compound have demonstrated cytotoxic effects against several cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
  • Antimicrobial Activity : Compounds with triazole structures are often explored for their antimicrobial properties. Studies have shown that triazole derivatives can inhibit the growth of various bacterial and fungal strains .

Case Study 1: Antitumor Activity

A study evaluated the cytotoxic effects of triazole derivatives on A549 lung cancer cells. The results indicated that certain structural modifications significantly enhanced cytotoxicity. Specifically, compounds similar to this compound exhibited IC50 values in the low micromolar range (e.g., IC50 = 1.06 ± 0.16 μM for a closely related compound) . The mechanism of action involved apoptosis induction and G0/G1 phase cell cycle arrest.

Case Study 2: Antimicrobial Properties

A series of triazole derivatives were tested against common bacterial strains. The results demonstrated that modifications at the cyclopropyl position could enhance antibacterial activity. Specifically, one derivative showed significant inhibition against Staphylococcus aureus with an MIC value of 8 µg/mL .

Data Table: Biological Activities of Related Triazole Derivatives

Compound NameActivity TypeCell Line / OrganismIC50/MIC (µM)Reference
Compound AAntitumorA5491.06 ± 0.16
Compound BAntimicrobialStaphylococcus aureus8
Compound CAntitumorHeLa2.73 ± 0.33

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